XPhosPdG1
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Overview
Description
XPhosPdG1 is a palladium precatalyst, also known as (2-Dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl) [2- (2-aminoethyl)phenyl)]palladium (II) chloride . It is used in various chemical reactions, particularly in cross-coupling reactions .
Molecular Structure Analysis
The molecular formula of this compound is C41H59ClNPPd . The structure includes a palladium (II) center coordinated to a chloride ion, a phenethylamine moiety, and a dicyclohexylphosphino-biphenyl ligand .Chemical Reactions Analysis
This compound is a catalyst for various types of cross-coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings . It is particularly effective in cross-coupling reactions of electron-deficient anilines with aryl chlorides .Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 738.76 g/mol . It has a melting point of 205-210 °C . The InChI string and SMILES string provide more details about its chemical structure .Scientific Research Applications
1. Applications in Nucleotide Excision Repair and Genetic Disorders
- Nucleotide Excision Repair Mechanisms : The XPD protein, a component of the transcription factor TFIIH, plays a vital role in nucleotide excision repair (NER) and transcription. Its structure and mechanism, particularly in binding DNA and facilitating repair, offer insights into DNA repair processes which could be relevant in the context of XPhosPdG1 (Kuper et al., 2012).
- Gene Therapy for Xeroderma Pigmentosum : Research on retroviral vectors for gene therapy in Xeroderma Pigmentosum, particularly group D, which involves the XPD gene, may have relevance for understanding genetic pathways that could interact with compounds like this compound (Carreau et al., 1995).
2. Analytical Techniques in Material Science
- Characterization of Organic Overlayers : Techniques like NEXAFS, XPS, and TPD used in studying organic/inorganic interfaces and thin organic films might be applicable for analyzing the properties or interactions of this compound with various substrates (Umbach, 1990).
- Surface Chemistry Analysis : The combination of temperature programmed desorption with mass spectrometry analysis (TPD-MS) and X-ray photoelectron spectroscopy (TPD-XPS) provides an advanced method for analyzing carbon material surfaces, which could be useful in studying the surface interactions of this compound (Brender et al., 2012).
3. Biochemical and Molecular Dynamics
- Binding and Catalysis by Endonucleases : The study of XPG, a structure-specific endonuclease in nucleotide excision repair, provides insights into substrate binding and catalysis mechanisms, which might be pertinent when considering the biochemical properties or potential applications of this compound (Hohl et al., 2003).
Mechanism of Action
Target of Action
The primary target of (SP-4-4)-[2-[2-(Amino-kappaN)ethyl]phenyl-kappaC]chloro[dicyclohexyl[2’,4’,6’-tris(1-methylethyl)[1,1’-biphenyl]-2-yl]phosphine]palladium, also known as XPhosPdG1, is the formation of C-N bonds . This compound is a palladium catalyst that is used in various types of coupling reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Mode of Action
This compound interacts with its targets by catalyzing the formation of C-N bonds . It enables the intramolecular amidation of aryl chlorides, even those that are electron-rich . This catalyst system allows primary amides, which have only modest nucleophilicity, to be coupled successfully .
Biochemical Pathways
The action of this compound affects the biochemical pathways involved in the formation of benzene-fused 6/7-membered amides . The compound plays a crucial role in the intramolecular C-N bond formation, which is a key step in these pathways .
Result of Action
The molecular and cellular effects of this compound’s action include the efficient synthesis of benzene-fused 6/7-membered amides via intramolecular C-N bond formation . This results in the creation of valuable molecular structures of benzene-fused amides .
Safety and Hazards
XPhosPdG1 should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. All sources of ignition should be removed, and adequate ventilation should be ensured .
properties
IUPAC Name |
chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49P.C8H10N.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;9-7-6-8-4-2-1-3-5-8;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMPMZWIIQCZBA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H59ClNPPd |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1028206-56-5 |
Source
|
Record name | Chloro(2-dicyclohexylphoshpino-2',4',6'-triisopropyl-1,1'biphenyl)[2-(2-aminoethyl)phenyl)]palladium (II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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